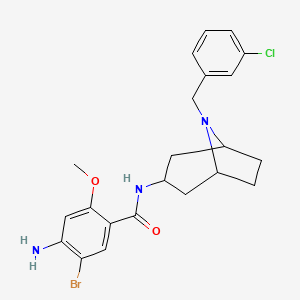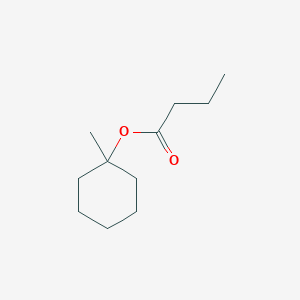
1-Methylcyclohexyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohexyl butanoate is an ester compound with the molecular formula C11H20O2. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 1-methylcyclohexanol, making it a part of the larger family of esters that are prevalent in both nature and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-methylcyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid anhydrides or acid chlorides in place of carboxylic acids can also be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclohexyl butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Butanoic acid and 1-methylcyclohexanol.
Reduction: 1-Methylcyclohexanol and butanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexyl butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methylcyclohexyl butanoate involves its interaction with various molecular targets. In biological systems, it may modulate enzyme activity or interact with cellular membranes, leading to its observed effects. The ester bond can be hydrolyzed by esterases, releasing the active components, which then exert their effects through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Ethyl butanoate: Commonly found in pineapple and used in the food industry.
Butyl butanoate: Used in perfumes and flavorings for its sweet smell.
Uniqueness: 1-Methylcyclohexyl butanoate stands out due to its unique cyclohexyl structure, which imparts distinct physical and chemical properties compared to linear esters. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
78106-21-5 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(1-methylcyclohexyl) butanoate |
InChI |
InChI=1S/C11H20O2/c1-3-7-10(12)13-11(2)8-5-4-6-9-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
UETXBOUPIPLYKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1(CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


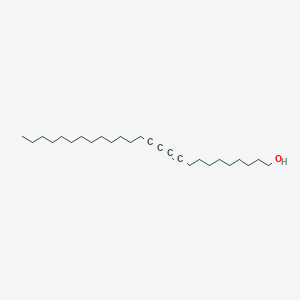

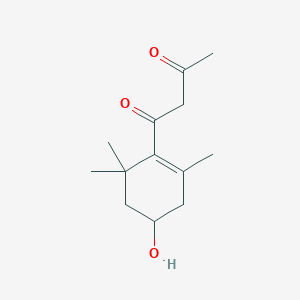
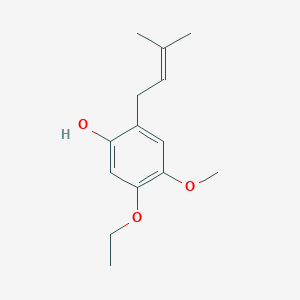
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
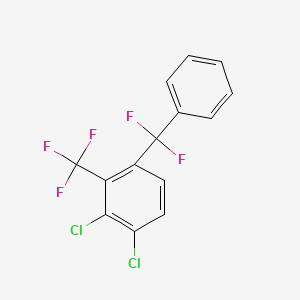
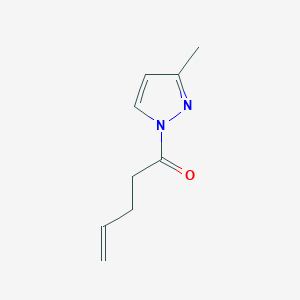


![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
